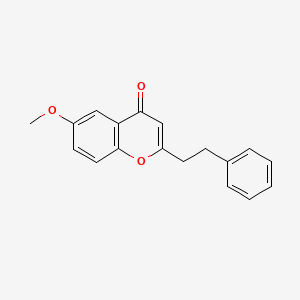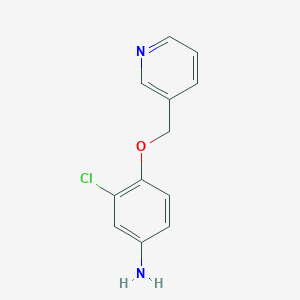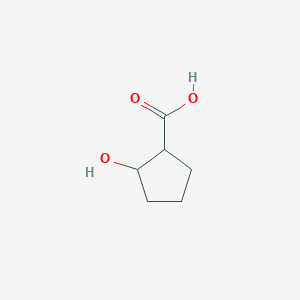
2-Hydroxycyclopentane-1-carboxylic acid
Descripción general
Descripción
2-Hydroxycyclopentane-1-carboxylic acid is a chemical compound that belongs to the class of hydroxyproline derivatives . It is used as an intermediate in the synthesis of glucosides and tosyl esters . The compound has a molecular weight of 130.14 .
Synthesis Analysis
2-Hydroxycyclopentane-1-carboxylic acid can be prepared by the reaction of methyl acetoacetate with sodium methoxide in methanol solution . Another study mentions the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, a potential structural analog of the natural amino acids, serine and threonine .Molecular Structure Analysis
The molecular formula of 2-Hydroxycyclopentane-1-carboxylic acid is C6H10O3 . The InChI code is 1S/C6H10O3/c7-5-3-1-2-4(5)6(8)9/h4-5,7H,1-3H2,(H,8,9) and the InChI key is VCHGSWURBGPKQZ-UHFFFAOYSA-N .It is stored at a temperature between 2-8°C in a sealed, dry environment . The physical form of the compound can be liquid, semi-solid, solid, or lump .
Aplicaciones Científicas De Investigación
Enzymatic Reactions
2-Hydroxycyclopentane-1-carboxylic acid has been involved in studies examining the enzymatic reactions such as asymmetric O-acylation catalyzed by Candida antarctica lipase B (CAL-B). This process highlights the competition between acylation and hydrolysis in enzymatic resolutions, emphasizing the delicate balance in catalytic processes involving hydrolysable functions (Forró, Galla, & Fülöp, 2013).
Synthesis of Structural Analogs
Research has been conducted on synthesizing structural analogs of natural amino acids using 2-Hydroxycyclopentane-1-carboxylic acid. The synthesized compounds, such as 1-amino-2-hydroxycyclopentanecarboxylic acid, explore its potential as an analog to natural amino acids like serine and threonine (Huddle & Skinner, 1971).
Medicinal Chemistry
The compound has been investigated in the context of medicinal chemistry, particularly in the synthesis of arylcyclopentane-1-carboxylic acids aminoesters and their biological activities, such as sympatholytic and adrenolytic activity (Aghekyan, Mkryan, Tsatinyan, & Gasparyan, 2019).
Chiral 2-Hydroxy Carboxylic Acids
The role of optically active 2-hydroxy carboxylic acids, including 2-Hydroxycyclopentane-1-carboxylic acid, in the synthesis of various organic compounds and as chiral resolving reagents has been a focus of study. The review by Chen, Wu, and Zhu (2015) sheds light on the enzymatic preparation of enantiomerically pure 2-hydroxy carboxylic acids, highlighting their significance in organic synthesis and resolution processes (Chen, Wu, & Zhu, 2015).
Acidities of Substituted Carboxylic Acids
Research has been done on the acidity of weak acids, including bicyclooctane-1-carboxylic acids and bicyclopentane-1-carboxylic acids, providing insights into the field effects and electron density impacts on these molecules, which could include derivatives of 2-Hydroxycyclopentane-1-carboxylic acid (Wiberg, 2002).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Direcciones Futuras
While specific future directions for 2-Hydroxycyclopentane-1-carboxylic acid are not mentioned in the search results, the catalytic reduction of carboxylic acid derivatives has witnessed rapid development in recent years . This suggests that there is ongoing research interest in this field, and we can expect further advancements and applications in the future.
Mecanismo De Acción
Mode of Action
It is known that the compound belongs to the class of hydroxyproline derivatives , which suggests that it may interact with proteins or enzymes that recognize or process hydroxyproline residues.
Biochemical Pathways
As a hydroxyproline derivative, it may potentially influence pathways involving collagen synthesis or degradation, given that hydroxyproline is a key component of collagen
Result of Action
Given its classification as a hydroxyproline derivative , it may have effects on cellular processes involving hydroxyproline, such as collagen synthesis or degradation.
Propiedades
IUPAC Name |
2-hydroxycyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-3-1-2-4(5)6(8)9/h4-5,7H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHGSWURBGPKQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxycyclopentane-1-carboxylic acid | |
CAS RN |
81887-89-0 | |
| Record name | 2-hydroxycyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethyl-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3340615.png)
![[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B3340629.png)
![[2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanol](/img/structure/B3340630.png)
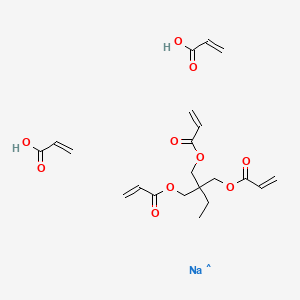
![2-chloro-1-[1-(diphenylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3340652.png)

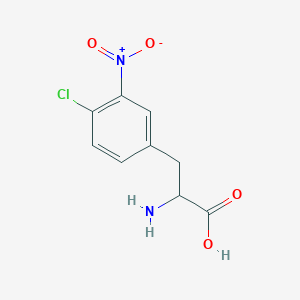
![2-chloro-N-{4-[(isopropylamino)sulfonyl]phenyl}propanamide](/img/structure/B3340671.png)
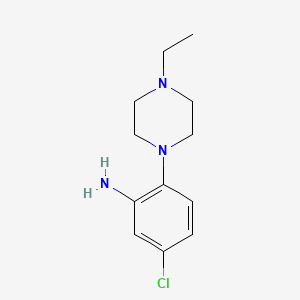
![3-[4-butyl-3-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid](/img/structure/B3340674.png)
![2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one](/img/structure/B3340680.png)

